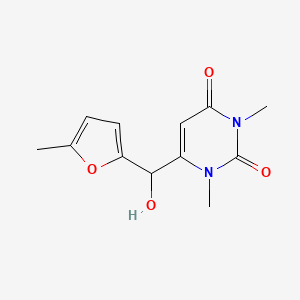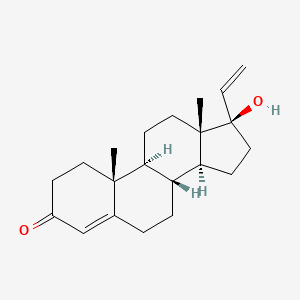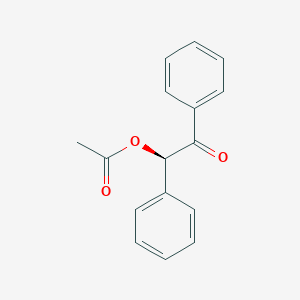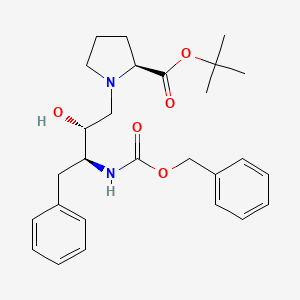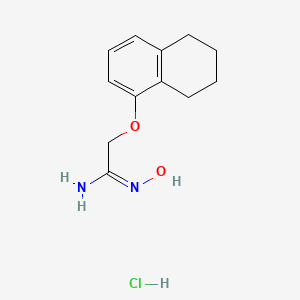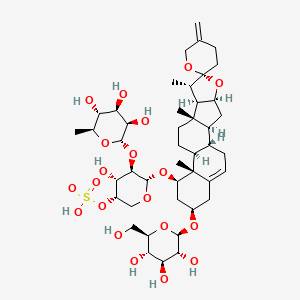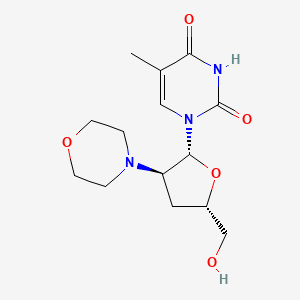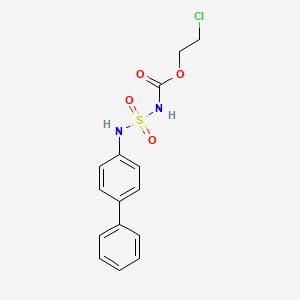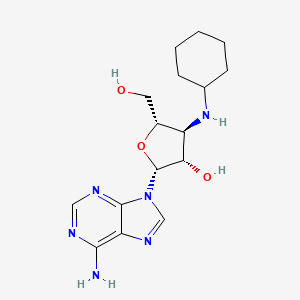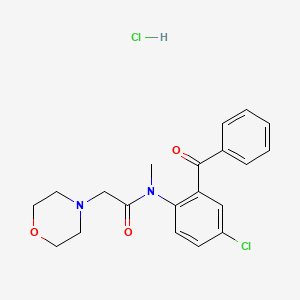
Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate is a chemical compound with a complex structure that includes two 2-methylbutyl groups and a methylenedi-4,1-phenylene core. This compound is known for its applications in various fields, including polymer synthesis and flame retardant materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate typically involves the reaction of methylenedi-4,1-phenylene with 2-methylbutyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a tertiary amine, to facilitate the formation of the biscarbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and precise control of reaction parameters to ensure consistent product quality. The reaction mixture is typically heated to a specific temperature to achieve optimal yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler carbamate derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler carbamate derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate has several scientific research applications:
Chemistry: Used as a cross-linking agent in the synthesis of thermosetting polymers.
Biology: Investigated for its potential use in biological assays and as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of flame retardant materials and high-performance coatings.
Wirkmechanismus
The mechanism of action of Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate involves its interaction with specific molecular targets. The compound’s biscarbamate groups can form stable linkages with various substrates, leading to cross-linking and stabilization of polymeric structures. This interaction is crucial in its role as a cross-linking agent in polymer synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-vinyloxybutyl) (methylenedi-4,1-phenylene)biscarbamate: Similar in structure but with vinyloxybutyl groups instead of 2-methylbutyl groups.
Methylenedi-4,1-phenylene)bismaleimide: Another related compound used in polymer synthesis.
Uniqueness
Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate is unique due to its specific 2-methylbutyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific cross-linking and stabilization characteristics .
Eigenschaften
CAS-Nummer |
71412-41-4 |
|---|---|
Molekularformel |
C25H34N2O4 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
[(2R)-2-methylbutyl] N-[4-[[4-[[(2R)-2-methylbutoxy]carbonylamino]phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C25H34N2O4/c1-5-18(3)16-30-24(28)26-22-11-7-20(8-12-22)15-21-9-13-23(14-10-21)27-25(29)31-17-19(4)6-2/h7-14,18-19H,5-6,15-17H2,1-4H3,(H,26,28)(H,27,29)/t18-,19-/m1/s1 |
InChI-Schlüssel |
QZERSIIYAJUVIP-RTBURBONSA-N |
Isomerische SMILES |
CC[C@@H](C)COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OC[C@H](C)CC |
Kanonische SMILES |
CCC(C)COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



